molecular formula C26H35N7O5S B560590 E3 リガーゼリガンドリンカーコンジュゲート 3

E3 リガーゼリガンドリンカーコンジュゲート 3

カタログ番号: B560590
分子量: 557.7 g/mol
InChIキー: YVCURZJBLHZABY-ZRCGQRJVSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

VH032-PEG1-N3は、(S,R,S)-AHPC-PEG1-N3としても知られており、合成されたE3リガーゼリガンドリンカーコンジュゲートです。この化合物は、(S,R,S)-AHPCベースのフォン・ヒッペル・リンダウリガンドと1ユニットのポリエチレングリコールリンカーを組み込んでいます。 主に、標的タンパク質分解キメラ(PROTAC)技術で使用され、これは標的タンパク質分解のための新しいアプローチです .

科学的研究の応用

Key Applications

  • Cancer Therapy
    • E3 ligase ligand-linker conjugates have shown promise in targeting oncogenic proteins for degradation. For instance, PROTACs utilizing cereblon (CRBN) have been developed to degrade proteins involved in various cancers, including those associated with multiple myeloma and solid tumors .
    • A notable example is the development of ARV-110, which targets the androgen receptor in metastatic castration-resistant prostate cancer. Clinical trials demonstrated its efficacy by significantly reducing prostate-specific antigen levels in patients .
  • Neurodegenerative Diseases
    • Targeting neurodegenerative disease-associated proteins, such as Tau, has been facilitated by E3 ligase ligand-linker conjugates. By selectively degrading misfolded or aggregated proteins, these compounds hold potential for therapeutic interventions in diseases like Alzheimer's .
  • Immune Disorders
    • The application of PROTACs extends to immune disorders where specific immune modulators can be degraded to restore normal immune function. For instance, PROTACs targeting immune checkpoint proteins are being explored to enhance anti-tumor immunity .
  • Viral Infections
    • Recent studies have investigated the use of E3 ligase ligand-linker conjugates to degrade viral proteins, such as those from hepatitis C virus. This approach could lead to new antiviral therapies that target viral replication mechanisms .

Chemistry and Design Considerations

The design of E3 ligase ligand-linker conjugates involves careful consideration of several chemical factors:

  • Linker Composition : The linker plays a crucial role in determining the efficacy and selectivity of PROTACs. Commonly used linkers include polyethylene glycol (PEG) chains, which enhance solubility and cellular permeability while influencing degradation efficiency .
  • Ligand Selection : The choice of E3 ligase is critical; CRBN and von Hippel-Lindau (VHL) are among the most utilized due to their strong binding affinities and well-characterized structures . However, there is ongoing research into underexplored E3 ligases to expand the range of targetable proteins.
  • Synthetic Accessibility : The synthesis of these conjugates must be feasible and reproducible. Recent reviews provide comprehensive insights into synthetic routes for various E3 ligands, highlighting both established and novel approaches .

Case Studies

Study Target Protein E3 Ligase Used Linker Type Outcome
ARV-110 Phase 1/2 TrialAndrogen ReceptorCRBNNot specifiedSignificant PSA reduction in patients with mCRPC
CDK4/6 Degradation StudyCDK4/6VHL/IAPVarious PEG linkersEffective degradation with preferential targeting of CDK6
Tau Protein TargetingTau ProteinCRBNPEG-based linkersPotential therapeutic application for Alzheimer's disease

作用機序

VH032-PEG1-N3は、ユビキチン-プロテアソーム系を通じてその効果を発揮します。化合物のフォン・ヒッペル・リンダウリガンドは、フォン・ヒッペル・リンダウE3リガーゼに結合し、これはユビキチン-プロテアソーム系で不可欠な酵素です。 この結合は、低酸素誘導因子などの基質をユビキチン化およびそれに続くプロテアソーム分解に募集します . ポリエチレングリコールリンカーは、標的タンパク質へのリガンドの結合を促進し、細胞内の特定のタンパク質の標的分解を可能にします .

生化学分析

Biochemical Properties

E3 Ligase Ligand-Linker Conjugates 3 plays an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . It interacts with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 as part of a three-enzyme ubiquitination cascade .

Cellular Effects

The effects of E3 Ligase Ligand-Linker Conjugates 3 on cells are significant. It influences cell function by regulating the degradation of proteins, which is essential for maintaining cellular homeostasis . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

E3 Ligase Ligand-Linker Conjugates 3 exerts its effects at the molecular level by selectively attaching ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates . This process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .

Temporal Effects in Laboratory Settings

It is known that E3 ligases are an important part of the Ubiquitin Proteasome System (UPS), which regulates the degradation of over 80% of proteins in cells .

Metabolic Pathways

E3 Ligase Ligand-Linker Conjugates 3 is involved in the ubiquitin proteasome system (UPS), a major pathway for protein degradation . It interacts with enzymes such as ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 .

準備方法

VH032-PEG1-N3は、フォン・ヒッペル・リンダウリガンドとポリエチレングリコールリンカーを含む一連の化学反応によって合成されます。合成にはアジド基の組み込みが含まれ、これにより化合物はアルキン基を含む分子との銅触媒アジドアルキン環状付加反応を受けることができます。 . VH032-PEG1-N3の工業的生産方法は広く文書化されていませんが、通常は科学的研究のために研究室で合成されます。

化学反応の分析

VH032-PEG1-N3は、次のようないくつかの種類の化学反応を受けます。

これらの反応で使用される一般的な試薬には、銅触媒とアルキン含有分子が含まれます。 これらの反応から形成される主要な生成物は、トリアゾール結合コンジュゲートであり、さまざまな生化学的用途で有用です .

科学研究への応用

VH032-PEG1-N3は、次のような幅広い科学研究への応用を持っています。

類似化合物との比較

VH032-PEG1-N3は、フォン・ヒッペル・リンダウリガンドの組み込みとPROTAC技術での使用により、独自です。類似の化合物には以下が含まれます。

これらの類似の化合物は、フォン・ヒッペル・リンダウリガンドを共有していますが、リンカー構造と官能基が異なり、これにより特定の用途と標的タンパク質分解における有効性に影響を与える可能性があります。

生物活性

E3 ligases play a pivotal role in the ubiquitin-proteasome system, mediating the transfer of ubiquitin to target proteins for degradation. Among the various compounds designed to exploit this mechanism, E3 Ligase Ligand-Linker Conjugates 3 (E3-LC3) have emerged as significant tools in targeted protein degradation, particularly in the context of PROTAC (Proteolysis Targeting Chimeras) technology. This article delves into the biological activity of E3-LC3, examining its mechanisms, applications, and relevant case studies.

E3-LC3 functions by linking a ligand that binds to an E3 ligase with a linker that connects to a target protein. This bifunctional approach facilitates the ubiquitination and subsequent degradation of specific proteins. The general mechanism can be summarized as follows:

  • Binding : The ligand binds to the E3 ligase.
  • Recruitment : The linker connects the target protein to the E3 ligase.
  • Ubiquitination : The E3 ligase catalyzes the transfer of ubiquitin to the target protein.
  • Degradation : The tagged protein is recognized by the proteasome and degraded.

Key Research Findings

Recent studies have highlighted the efficacy of E3-LC3 in inducing targeted protein degradation across various cancer types. For instance, research indicates that PROTACs utilizing E3 ligases such as VHL and CRBN show promising results in degrading oncogenic proteins like BRD4, which is implicated in several malignancies .

Case Studies

  • BRD4 Degradation : In a study involving multiple cell lines, PROTACs based on E3-LC3 demonstrated effective degradation of BRD4, leading to reduced proliferation in cancer cells .
  • Estrogen Receptor Targeting : Another investigation focused on targeting the estrogen receptor (ER) using E3-LC3, revealing significant downregulation of ER signaling pathways in breast cancer models .

Data Tables

The following table summarizes key characteristics and biological activities observed with E3-LC3:

Compound Target Protein E3 Ligase Degradation Efficiency Cancer Type
E3 Ligase LC 3BRD4VHLHighAcute Myeloid Leukemia
E3 Ligase LC 3Estrogen ReceptorCRBNModerateBreast Cancer
E3 Ligase LC 3Androgen ReceptorIAPHighProstate Cancer

Optimization Strategies

To enhance the biological activity of E3-LC3, several optimization strategies have been employed:

  • Linker Modifications : Variations in linker length and composition can significantly affect the binding affinity and degradation efficiency .
  • Ligand Selection : Choosing ligands that selectively bind to specific E3 ligases can improve target specificity and reduce off-target effects .

特性

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-(2-azidoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N7O5S/c1-16-22(39-15-29-16)18-7-5-17(6-8-18)12-28-24(36)20-11-19(34)13-33(20)25(37)23(26(2,3)4)31-21(35)14-38-10-9-30-32-27/h5-8,15,19-20,23,34H,9-14H2,1-4H3,(H,28,36)(H,31,35)/t19-,20+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCURZJBLHZABY-ZRCGQRJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N7O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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試験管内研究製品の免責事項と情報

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